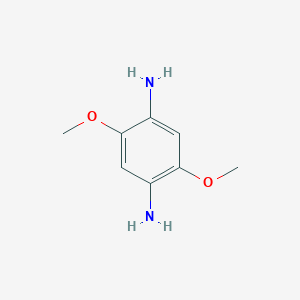

2,5-dimethoxybenzene-1,4-diamine

説明

Significance in Contemporary Organic Chemistry

In the realm of contemporary organic chemistry, 2,5-dimethoxybenzene-1,4-diamine and its derivatives are instrumental in the synthesis of a wide array of complex molecules. The presence of both electron-donating methoxy (B1213986) groups and reactive amine functionalities on the benzene (B151609) ring imparts a distinct chemical personality to the molecule. This arrangement facilitates its use as a precursor in the construction of novel polymers and materials with tailored electronic and optical properties. For instance, its structural analogues are key components in the development of redox-active materials for energy storage applications.

Historical Context and Early Research Perspectives

Early investigations into compounds related to this compound were often rooted in the exploration of electrophilic aromatic substitution reactions. nih.govquizlet.com Seminal work on the Friedel-Crafts alkylation of similar dimethoxybenzene derivatives laid the groundwork for understanding the reactivity of this class of compounds. nih.govrsc.orgresearchgate.net These foundational studies provided insights into how substituents on an aromatic ring direct incoming electrophiles, a fundamental concept in organic synthesis. rsc.org The synthesis of related structures, such as 1,4-di-t-butyl-2,5-dimethoxybenzene, has been a staple in undergraduate organic chemistry curricula, illustrating key principles of reaction mechanisms and purification techniques. quizlet.comresearchgate.net

Broadening Research Horizons and Interdisciplinary Relevance

The utility of this compound and its derivatives extends far beyond traditional organic synthesis, demonstrating significant interdisciplinary relevance. In materials science, these compounds are precursors to polymeric Schiff bases and other functional polymers. sigmaaldrich.comsigmaaldrich.com For example, a derivative, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, can be used to create polymeric Schiff bases through polycondensation with diamines. sigmaaldrich.comsigmaaldrich.com Furthermore, this dicarboxaldehyde has been shown to form highly efficient and pure emitting crystals, making it a promising candidate for organic light-emitting diodes (OLEDs) and optical waveguides. nih.govamanote.com

In the field of medicinal chemistry, the 2,5-dimethoxyphenyl scaffold is a core component of certain neurologically active compounds. nih.gov Researchers have explored derivatives of this structure for their selective agonist activity at serotonin (B10506) receptors, highlighting the potential for developing novel therapeutics. nih.gov The versatility of this chemical framework is also evident in its use for creating redox shuttle additives in lithium-ion batteries, aiming to improve battery safety and lifespan. researchgate.netossila.com The synthesis of polymers derived from related diamines has also been investigated for potential biological activities, including antibacterial and anticancer properties. kashanu.ac.ir

Chemical Compound Information

| Compound Name |

| This compound |

| This compound dihydrochloride (B599025) |

| 1,4-di-t-butyl-2,5-dimethoxybenzene |

| 2,5-dimethoxybenzene-1,4-dicarboxaldehyde |

| 3,3'-dimethoxybiphenyl-4,4'-diamine |

| 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine |

| (R)-(3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine |

| (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine |

| 1,4-dibromo-2,5-dimethoxybenzene (B1296824) |

| 2,5-diiodo-1,4-dimethoxybenzene |

| n-butyl acrylate |

| 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene |

| poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) |

| 3,6-dianiline-2,5-dichloro-1,4-benzoquinone |

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H12N2O2 | arkpharmtech.com |

| Molecular Weight | 168.19 g/mol | arkpharmtech.com |

| CAS Number | 17626-02-7 | arkpharmtech.com |

| Synonyms | 1,4-Benzenediamine, 2,5-dimethoxy-; 4-AMINO-2,5-DIMETHOXYANILINE | arkpharmtech.com |

| Dihydrochloride Form Molecular Formula | C8H14Cl2N2O2 | nih.gov |

| Dihydrochloride Form Molecular Weight | 241.11 g/mol | nih.gov |

| Dihydrochloride Form CAS Number | 25445-15-2 | nih.govambeed.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dimethoxybenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVOBTLEKSQTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170105 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-02-7 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dimethoxybenzene 1,4 Diamine and Its Derivatives

Established Synthetic Pathways for the Core Compound

The conversion of 2,5-dimethoxy-4-nitroaniline (B167324) to 2,5-dimethoxybenzene-1,4-diamine is the most prevalent synthetic route. This transformation is typically accomplished through catalytic hydrogenation, a method widely favored for its efficiency and selectivity.

Catalytic Reduction Approaches from Nitroaromatic Precursors

Catalytic hydrogenation stands as a cornerstone for the synthesis of aromatic amines from their corresponding nitro compounds. This method offers high yields and clean reaction profiles, making it an industrially viable process.

The direct catalytic hydrogenation of 2,5-dimethoxy-4-nitroaniline is a common and important transformation leading to the formation of this compound researchgate.net. The reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas researchgate.net. The process selectively reduces the nitro group (-NO2) to a primary amine group (-NH2) without affecting the other functional groups on the aromatic ring.

Studies on structurally similar compounds, such as p-nitroaniline (PNA) and 2-methoxy-5-nitroaniline (MNA), provide valuable insights into the reaction kinetics and conditions applicable to 2,5-dimethoxy-4-nitroaniline. For instance, the catalytic hydrogenation of PNA to p-phenylenediamine (B122844) (PPD) is typically carried out in methanol using a 5% Pd/C catalyst uctm.edu. The reaction is influenced by hydrogen pressure, reaction temperature, catalyst loading, and the concentration of the nitroaromatic compound uctm.edu. Similarly, the hydrogenation of MNA to 4-methoxy-1,3-benzenediamine has been studied in dimethylformamide with a 5% Pd/C catalyst under elevated temperature and pressure uctm.edu. These studies suggest that the hydrogenation of substituted nitroanilines is often first-order with respect to the reactant concentration, hydrogen partial pressure, and catalyst loading uctm.edu.

Table 1: Representative Reaction Conditions for the Hydrogenation of Substituted Nitroanilines

| Nitroaromatic Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (kPa) | Product | Reference |

| p-Nitroaniline | 5% Pd/C | Methanol | 40-60 | 200-1000 | p-Phenylenediamine | uctm.edu |

| 2-Methoxy-5-nitroaniline | 5% Pd/C | Dimethylformamide | 140-160 | 1000-2000 | 4-Methoxy-1,3-benzenediamine | uctm.edu |

The efficiency of the catalytic hydrogenation of nitroaromatics is highly dependent on the catalyst system and reaction conditions. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation researchgate.net. The optimization of this catalytic system involves several factors:

Catalyst Support: The nature of the carbon support can influence the dispersion and activity of the palladium nanoparticles.

Metal Loading: The concentration of palladium on the support affects the reaction rate.

Solvent: The choice of solvent can impact the solubility of the reactants and the rate of hydrogen transfer. Common solvents include methanol, ethanol, and dimethylformamide uctm.edu.

Temperature and Pressure: These parameters significantly influence the reaction kinetics. Higher temperatures and pressures generally lead to faster reaction rates, but may also affect selectivity.

Catalyst Modifiers: The addition of promoters or the use of bimetallic catalysts can enhance activity and selectivity. For instance, the use of bimetallic catalysts can sometimes lead to shorter reaction times compared to monometallic systems rsc.org.

While noble metal catalysts like Pd/C are highly effective, research has also explored the use of non-noble metal catalysts such as those based on nickel, cobalt, or copper as more cost-effective alternatives bohrium.comthieme-connect.com. The mechanism of hydrogenation on non-noble metals can differ from that on noble metals, potentially involving different intermediates and reaction pathways bohrium.comthieme-connect.com.

Electrochemical Reduction Techniques

Electrochemical methods offer a green and often highly selective alternative to traditional chemical reductions. The electrochemical reduction of nitroaromatic compounds to amines can be performed under mild conditions, avoiding the need for high pressures of hydrogen gas or metal catalysts chemrxiv.orgresearchgate.net.

The electrochemical reduction of 2,5-dimethoxy nitrobenzene derivatives has been studied, providing insight into the formation of the corresponding amines chemrxiv.orgfrontiersin.orgjsynthchem.com. The process typically involves a stepwise reduction of the nitro group. In aqueous media, the reaction proceeds through the formation of a nitro radical anion, followed by further reduction to a nitroso and then a hydroxylamine intermediate, which is finally reduced to the amine chemrxiv.org. The stability and reactivity of these intermediates can be influenced by the pH of the medium and the presence of substituents on the aromatic ring chemrxiv.orgfrontiersin.orgjsynthchem.com.

Recent advancements in electrochemical reduction include the use of mediators, such as pinacolborane, to facilitate the efficient conversion of nitroaromatic compounds to amines under mild conditions chemrxiv.org. These methods demonstrate excellent substrate adaptability and functional group compatibility chemrxiv.org.

Multi-step Organic Transformations

While the direct reduction of 2,5-dimethoxy-4-nitroaniline is the most common route, multi-step syntheses can offer alternative pathways to this compound and its derivatives. One such strategy involves the introduction of an amino group at a specific position on the benzene (B151609) ring through a sequence of reactions that avoids a direct nitration-reduction sequence on the final precursor. For example, a synthetic method for 2,5-dimethyl-p-phenylenediamine utilizes a three-step process of diazotization, coupling, and reductive decomposition of sulfanilic acid researchgate.net. This approach uses a diazo salt to introduce a nitrogen-containing group, which is then reduced to form the amine researchgate.net. While not directly applied to this compound, this methodology illustrates an alternative multi-step strategy for the synthesis of p-phenylenediamines.

Another potential multi-step route could involve the amination of a pre-functionalized 1,4-dimethoxybenzene derivative. For instance, the reaction of 1,4-dichlorobenzene with ammonia in the presence of a copper(I) chloride catalyst has been reported for the synthesis of p-phenylenediamine. A similar approach could potentially be adapted for the synthesis of the dimethoxy-substituted target molecule.

Synthesis of Halogenated and Other Key Precursors

The synthesis of halogenated derivatives of this compound requires the preparation of appropriately halogenated precursors. These precursors are valuable for introducing halogens into the final molecule, which can be useful for further chemical modifications or for tuning the electronic properties of the compound.

A common strategy for synthesizing halogenated anilines is the reduction of the corresponding halogenated nitroaromatic compound. For example, 4-chloro-2,5-dimethoxyaniline can be prepared by the reduction of 2,5-dimethoxy-4-chloro-nitrobenzene using zinc powder in a mixed solvent system of ethanol and water bohrium.com. The optimal conditions for this reaction have been reported to involve specific molar ratios of the reactants and additives like glacial acetic acid and ammonium (B1175870) chloride, achieving a high yield of the product bohrium.com. Alternatively, the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase is also a viable method researchgate.net.

The synthesis of these halogenated nitroaromatic precursors often starts with the halogenation of a more readily available starting material. For instance, 4-bromo-2,5-dimethoxybenzaldehyde can be synthesized by the bromination of 2,5-dimethoxybenzaldehyde in glacial acetic acid. This aldehyde can then be a precursor for the corresponding nitro compound and subsequently the aniline (B41778). Similarly, 1-bromo-2,5-dimethoxybenzene can be prepared by the bromination of 1,4-dimethoxybenzene thieme-connect.com.

Table 2: Synthesis of Halogenated Precursors

| Precursor | Starting Material(s) | Reagents and Conditions | Product | Reference |

| 2,5-dimethoxy-4-chloro-nitrobenzene | 2,5-dimethoxyaniline | Copper chloride, 9N hydrochloric acid, oxygen, 95°C | 4-chloro-2,5-dimethoxyaniline (after reduction) | Not explicitly found, but a related synthesis of the aniline is described. |

| 4-bromo-2,5-dimethoxybenzaldehyde | 2,5-dimethoxybenzaldehyde | Bromine, glacial acetic acid | 4-bromo-2,5-dimethoxybenzaldehyde | |

| 1-bromo-2,5-dimethoxybenzene | 1,4-dimethoxybenzene | H2O2 / Ammonium Bromide in GAA or Oxone / NaBr in H2O | 1-bromo-2,5-dimethoxybenzene | thieme-connect.com |

Preparation of 1,4-Dibromo-2,5-dimethoxybenzene (B1296824)

1,4-Dibromo-2,5-dimethoxybenzene is a key intermediate for various derivatives. A notable synthetic approach involves the solventless dibromination of 1,4-dimethoxybenzene. This method is highlighted for its environmental advantages over traditional syntheses that use hazardous halogenated solvents and liquid bromine. chemspider.com

In a typical solventless procedure, 1,4-dimethoxybenzene is ground in a mortar and pestle with sodium bromide and Oxone®. chemspider.com The reaction proceeds through a tacky phase, with the transient appearance of orange-brown streaks indicating the formation of elemental bromine, and culminates in a waxy solid. chemspider.com The product is then isolated by washing with water and recrystallization from ethanol, yielding white, needle-like crystals. chemspider.com This method can also be adapted for other 1,4-dialkoxybenzenes. chemspider.com

| Reactant | Reagent 1 | Reagent 2 | Reaction Time | Yield |

|---|---|---|---|---|

| 1,4-dimethoxybenzene | Sodium Bromide (NaBr) | Oxone® | ~15 minutes | 83% |

Nitration of 1,4-Dimethoxybenzene and Regioselectivity Considerations

The nitration of 1,4-dimethoxybenzene is a fundamental step toward synthesizing this compound. The process involves introducing two nitro groups onto the benzene ring, which are subsequently reduced to form the diamine. A significant challenge in this synthesis is controlling the regioselectivity of the nitration.

The dinitration of 1,4-dialkoxybenzene derivatives can exhibit surprising regioselectivity. nih.govacs.org Theoretical analysis using Density Functional Theory (DFT) suggests that for 1,4-dimethoxybenzene, the selectivity is primarily influenced by solvation effects. nih.govacs.org This implies that the regiochemical outcome can be tuned by carefully selecting the solvent environment. nih.govacs.org

A mixture of nitric acid and sulfuric acid is commonly used for aromatic nitration. mdma.ch In the case of highly activated rings like 1,4-dimethoxybenzene, nitric acid alone can be sufficient. mdma.ch However, the reaction conditions must be carefully controlled. For instance, using a mixture of nitric and sulfuric acid in acetic acid can lead to the desired nitro compounds, but can also result in oxidative demethylation, forming quinone-type byproducts. mdma.ch The balance between nitration and this side reaction is influenced by the concentration of nitric acid and the reaction temperature. mdma.ch

| Factor | Influence on Reaction | Outcome |

|---|---|---|

| Solvent Environment | Alters solvation effects around the molecule. nih.govacs.org | Can tune the regioselectivity of dinitration. nih.govacs.org |

| Nitrating Agent | Stronger acids (e.g., H₂SO₄) promote NO₂⁺ formation. mdma.ch | Favors electrophilic substitution over side reactions. mdma.ch |

| Excess Nitric Acid | Can lead to further reaction of the mono-nitro product. mdma.ch | Competition between dinitration and oxidative demethylation. mdma.ch |

Once 1,4-dimethoxy-2,5-dinitrobenzene is synthesized, it is reduced to form this compound. Standard reduction methods, such as using iron in the presence of hydrochloric acid (Fe/HCl), are effective for this transformation. mdma.ch

Derivatization Strategies via Amino and Methoxy (B1213986) Groups

The presence of two amino groups and two methoxy groups on the benzene ring makes this compound a versatile platform for synthesizing a wide range of derivatives. These functional groups can be modified through various reactions, allowing for the fine-tuning of the molecule's electronic and structural properties.

Electrophilic Aromatic Substitution for Ring Functionalization

The this compound ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of both the amino and methoxy substituents. These groups direct incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the remaining unsubstituted positions on the ring are ortho to both an amino and a methoxy group, making them highly susceptible to electrophilic attack.

A common example of EAS on a related precursor is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. nih.govgrabmyessay.com In this reaction, an alkyl group is introduced onto the aromatic ring using an alkyl halide or an alcohol in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid. grabmyessay.comquizlet.com The methoxy groups activate the ring and direct the incoming electrophile. grabmyessay.com For example, reacting 1,4-dimethoxybenzene with t-butyl alcohol in the presence of sulfuric acid yields 1,4-di-t-butyl-2,5-dimethoxybenzene. grabmyessay.com This demonstrates the feasibility of introducing substituents onto the activated ring. Similar principles apply to the functionalization of the diamine, although the highly reactive nature of the amino groups may require protective strategies to prevent side reactions.

Amine-Based Derivatizations

The primary amino groups of this compound are nucleophilic and can readily react with a variety of electrophiles. These reactions allow for the construction of more complex molecules. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reacting the diamine with benzoyl chloride in the presence of a base would yield the corresponding N,N'-dibenzoyl-2,5-dimethoxybenzene-1,4-diamine.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This is a common method for preparing bifunctional organocatalysts from other chiral diamines.

Alkylation: The amino groups can be alkylated using alkyl halides, although controlling the degree of alkylation (mono-, di-, tri-, or quaternary ammonium salt) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for preparing secondary or tertiary amines.

Diazotization: The primary aromatic amine groups can be converted to diazonium salts upon reaction with nitrous acid. These intermediates are highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of functional groups, such as halides, cyano, and hydroxyl groups, onto the aromatic ring. mdma.ch

Challenges and Optimization in Synthetic Protocols

The synthesis of this compound and its derivatives is not without challenges. The high reactivity of the starting materials and products can lead to the formation of byproducts and polymers, necessitating careful optimization of reaction conditions.

Control of Byproduct Formation and Polymerization

A primary challenge in the synthesis is the control of side reactions. During the nitration of 1,4-dimethoxybenzene, polynitration and oxidative demethylation to form nitro-p-quinones are significant competing pathways. mdma.ch Optimizing the stoichiometry of the nitrating agent and controlling the reaction temperature are crucial to maximize the yield of the desired dinitro product. mdma.ch

Similarly, in Friedel-Crafts alkylation, a common issue is polyalkylation. grabmyessay.com The introduction of an electron-donating alkyl group further activates the aromatic ring, making the product more reactive than the starting material. This can be mitigated by using a large excess of the aromatic substrate or by choosing reaction conditions that favor mono-alkylation. However, in the synthesis of derivatives like 1,4-di-t-butyl-2,5-dimethoxybenzene, the steric hindrance from the bulky t-butyl groups prevents further substitution. grabmyessay.com

Another significant challenge, particularly when handling the final this compound product, is its susceptibility to oxidation. Aromatic amines, especially those with multiple electron-donating groups, are easily oxidized, often by atmospheric oxygen. This oxidation can lead to the formation of highly colored, polymeric materials, which complicates purification and storage. To prevent this, reactions involving the diamine are often carried out under an inert atmosphere (e.g., nitrogen or argon), and the product should be stored in the absence of light and air. The inclusion of antioxidants during workup or storage can also be beneficial.

Strategies for Catalyst Recycling and Reusability

The economic and environmental viability of synthesizing this compound and its derivatives is significantly enhanced by the ability to recycle and reuse the catalysts employed. Research has focused on heterogeneous catalysts, which can be easily separated from the reaction mixture and used in multiple reaction cycles. While specific data on catalyst recycling for the direct synthesis of this compound is limited in publicly available literature, analogous amination and coupling reactions provide valuable insights into effective strategies.

Heterogeneous catalysts, such as metals supported on solid matrices, are a cornerstone of recyclable catalytic systems. For instance, in reactions pertinent to the formation of aromatic amines, catalysts like palladium supported on shell powder have demonstrated good reusability, maintaining high activity for at least three consecutive runs. Similarly, copper-based heterogeneous catalysts have been shown to be recyclable by simple filtration and can be reused several times without a significant drop in performance in C-N cross-coupling reactions.

The development of robust catalyst supports is crucial for preventing the leaching of the active metal into the product and for maintaining catalytic activity over numerous cycles. Materials such as silica, carbon, and metal-organic frameworks (MOFs) are often employed as supports. For example, palladium nanoparticles supported on carbon have been shown to be reusable for at least ten cycles in Heck reactions without a noticeable decrease in catalytic activity. In the realm of amination reactions, a heterogeneous Cu-MnO catalyst has been successfully recovered and reused for five consecutive reactions with minimal loss of productivity.

Another approach involves the use of magnetic nanoparticles as catalyst supports, allowing for easy separation of the catalyst from the reaction medium using an external magnet. This method has been effectively demonstrated in various organic transformations and holds promise for the synthesis of complex amines.

The table below summarizes the reusability of various catalysts in reactions analogous to the synthesis of aromatic diamines.

| Catalyst System | Support Material | Reaction Type | Number of Cycles | Yield Range (%) |

| Palladium | Shell Powder | Heck Reaction | 3 | >90 |

| Palladium Nanoparticles | Carbon | Heck Reaction | 10 | Consistently high |

| Copper-Manganese Oxide | - | C-H Amidation | 5 | Maintained productivity |

| Copper(I) | Polyacrylate | Amination | Multiple | Not specified |

| Nickel Nanoparticles | Silica | Reductive Amination | Not specified | Stable and reusable |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes to this compound are paramount for its practical application. A common synthetic pathway involves the reduction of 2,5-dimethoxy-4-nitroaniline. This method's efficiency is largely dependent on the choice of reducing agent and catalyst.

While specific comparative studies for the synthesis of this compound are not extensively detailed in readily accessible literature, general principles of aromatic amination and nitro group reduction can be applied. For instance, the direct amination of benzene to aniline has been achieved with a 74.0% selectivity and a 5.4% yield using a Cu/SiO2 catalyst under mild conditions.

In the synthesis of a derivative, 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene, a Heck reaction utilizing a homogeneous bis(dibenzylideneacetone)palladium(0) catalyst resulted in a high yield of 94%. While homogeneous catalysts often exhibit high efficiency and selectivity, their separation and recycling can be challenging compared to heterogeneous systems.

The following table provides a comparative overview of yields achieved in the synthesis of related aromatic diamines and derivatives, highlighting the impact of different synthetic methodologies.

| Target Compound | Synthetic Method | Catalyst | Yield (%) |

| Aniline | Direct amination of benzene | Cu/SiO2 | 5.4 |

| Arylamines | Amination of aryl chlorides | Ni(acac)2 / ligand | 71-97 |

| 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene | Heck Reaction | Pd(dba)2 | 94 |

| p-Phenylenediamine | Reduction of p-nitroaniline | Iron powder / HCl | 80 |

It is evident that the development of highly efficient and selective synthetic methods is an ongoing area of research. The optimization of reaction parameters, including catalyst selection, solvent, temperature, and reaction time, is essential for maximizing the yield and purity of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethoxybenzene 1,4 Diamine

Pathways of Electrophilic Aromatic Substitution

Direct experimental data on the electrophilic aromatic substitution of 2,5-dimethoxybenzene-1,4-diamine is not extensively documented in the reviewed literature. However, the reactivity can be inferred from the fundamental principles of aromatic chemistry. The benzene (B151609) ring is highly activated by two strong electron-donating amino (-NH₂) groups and two moderately electron-donating methoxy (B1213986) (-OCH₃) groups. Both types of groups are ortho-, para-directors.

In this compound, positions 1, 2, 4, and 5 of the benzene ring are occupied. This leaves only positions 3 and 6 available for electrophilic attack. The directing effects of the four substituents would collectively influence the regioselectivity of any substitution reaction. Given the strong activating and directing nature of these groups, the compound is expected to be highly reactive towards electrophiles. For instance, the synthesis of related compounds like 2-methoxymethyl-p-phenylenediamine involves multi-step processes that modify the substituents rather than direct substitution on the diamine core under standard electrophilic conditions. google.com

Oxidation Reactions and Product Formation

The oxidation of this compound is a prominent aspect of its chemistry, leading to the formation of quinone-type structures. This reactivity is central to its electrochemical properties and potential applications.

Generation of Quinone Derivatives

The oxidation of p-phenylenediamines is a well-established method for preparing the corresponding quinone diimines. thieme-connect.degoogle.com In this reaction, the p-phenylenediamine (B122844) undergoes a transformation where two electrons are removed, and two protons are lost, leading to the formation of a p-quinone diimine. This process is a common feature in the chemistry of aromatic amines and diamines, where an initial electron transfer from the electron-rich system forms a radical cation intermediate. thieme-connect.de This intermediate is then further oxidized to the final quinone diimine product.

The stability of the resulting quinone diimines can vary significantly. N-unsubstituted or N-alkyl-substituted derivatives are often unstable and prone to hydrolysis, polymerization, or reactions with precursor molecules, especially in the presence of water or acids. thieme-connect.de The presence of the methoxy groups on the ring of this compound would influence the electronic properties and stability of the corresponding quinone diimine.

Anodic Oxidation Processes and Electrochemical Switches

The electrochemical oxidation of p-phenylenediamine derivatives has been investigated in detail. Studies on analogues such as 2,5-dichloro-1,4-phenylenediamine (DP) and 2,6-dichloro-1,4-phenylenediamine (B1196924) reveal that anodic oxidation is an effective method for their degradation and transformation. nih.govnih.gov The process typically follows first-order reaction kinetics. nih.gov

Mechanistic studies involving voltammetry and digital simulation show that the electrochemical oxidation proceeds through distinct steps. nih.gov The initial step is the transfer of an electron to form a radical cation, which then undergoes further electrochemical and chemical steps. thieme-connect.denih.gov

Table 1: Electrochemical Parameters for the Oxidation of 2,6-dichloro-1,4-phenylenediamine Data obtained from potential-step experiments in a 50 vol% methanol-water mixture containing 0.1M HClO₄.

| Parameter | Value |

| Formal Potential (E°') | 0.55 V |

| Charge Transfer Coefficient (α) | 0.5 |

| Electrochemical Rate Constant (kₛ) | 0.001 cm/s |

| Diffusion Coefficient (D) | 3.5 x 10⁻⁶ cm²/s |

| Source: nih.gov |

The reversible nature of the oxidation-reduction cycle in related dimethoxybenzene systems has led to their investigation as "redox shuttles" or electrochemical switches. For example, 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) is a well-known redox shuttle additive for overcharge protection in lithium-ion batteries due to its stable and reversible redox behavior. ossila.com This functionality is based on the ability of the molecule to be oxidized at a specific potential and subsequently reduced without significant degradation, a principle that is theoretically applicable to this compound.

Reduction Chemistry

The reduction chemistry of this compound is intrinsically linked to its oxidation. The quinone diimine species formed upon oxidation can, in principle, be reduced back to the parent diamine. This reversibility is the cornerstone of the redox couple's function in applications like electrochemical cells.

While direct studies on the reduction of the oxidized form of this compound are scarce, reduction reactions are crucial in the synthesis of related compounds. For example, the preparation of 2,5-dichloro-p-phenylenediamine involves the reduction of a nitro group to an amine using catalysts like ferric chloride and activated carbon. google.com This highlights the general importance of reduction steps in the chemistry of substituted phenylenediamines, although it describes a synthesis rather than a reaction of the target molecule itself.

Complexation Behavior and Coordination Chemistry

The nitrogen atoms of the two amino groups in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination complexes with metal ions. Research has shown that deprotonated p-phenylenediamines can function as "noninnocent" ligands, meaning the ligand itself can be redox-active, participating in electron transfer processes within the complex. acs.org

In studies with manganese, deprotonated p-phenylenediamine ligands have been shown to facilitate metal-to-ligand spin transfer in the ground state. acs.org Furthermore, substituted phenylenediamines are utilized in catalysis. For instance, o-phenylenediamines react with alcohols in the presence of a cationic manganese(I) catalyst to form benzimidazoles, where the diamine coordinates to the metal center as part of the catalytic cycle. acs.org This demonstrates the capacity of phenylenediamines to bind to metal centers and participate in subsequent chemical transformations.

Investigation of Reaction Mechanisms

Mechanistic investigations into the reactivity of this compound and its analogues have focused primarily on their oxidation. A common feature in the oxidation of aromatic amines is the initial transfer of an electron from the electron-rich aromatic system to form a radical cation intermediate. thieme-connect.de

Detailed electrochemical studies on halogenated p-phenylenediamines have provided quantitative data on the reaction mechanism. Through techniques like single sweep voltammetry combined with digital simulation and curve-fitting, researchers have determined key reaction parameters. These include formal potentials, charge transfer coefficients, and the rate constants for both the electrochemical and subsequent chemical steps. nih.gov These studies propose a mechanism where the electrochemically generated radical cation can undergo further reactions, leading to the final products. The degradation of 2,5-dichloro-1,4-phenylenediamine, for instance, involves the release of ammonium (B1175870) and chloride ions, indicating the breakdown of the aromatic ring under certain anodic oxidation conditions. nih.gov

Role of Amino and Methoxy Functional Groups in Reactivity

The reactivity of the aromatic core in this compound is significantly enhanced by the presence of two amino (-NH₂) and two methoxy (-OCH₃) groups. Both are strong activating groups in electrophilic aromatic substitution reactions due to their ability to donate electron density to the benzene ring through resonance effects. libretexts.org The lone pairs of electrons on the nitrogen and oxygen atoms are delocalized into the π-system of the ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles.

The amino groups are particularly potent activators. In addition to their strong electron-donating resonance effect, they can also be protonated in acidic media, which can modulate the reactivity of the compound. The methoxy groups, while also being activating, exert a dual electronic influence: a strong electron-donating resonance effect and a weaker electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. vaia.com This inductive effect can slightly deactivate the meta positions relative to the ortho and para positions. vaia.com In this compound, the synergistic electron-donating effects of the four substituents make the aromatic ring highly activated towards electrophilic attack.

The functional groups also dictate the compound's behavior in redox reactions. The amino groups make the molecule susceptible to oxidation, often leading to the formation of quinone-imine or polymeric species. nih.gov The methoxy groups also influence the redox potential of the molecule.

Non-Covalent Interactions Influencing Chemical Pathways

Non-covalent interactions, while weaker than covalent bonds, play a significant role in dictating the chemical pathways and outcomes of reactions involving this compound. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov

Hydrogen bonding is particularly important due to the presence of the amino groups, which can act as hydrogen bond donors, and the methoxy groups, where the oxygen atoms can act as hydrogen bond acceptors. In the solid state and in solution, these interactions can influence the conformation of the molecule and its aggregation state, which in turn can affect its reactivity. For instance, intermolecular hydrogen bonding can pre-organize molecules for a specific reaction, potentially leading to higher yields or specific stereochemical outcomes.

π-π stacking interactions between the aromatic rings of different molecules can also influence reaction pathways, especially in polymerization reactions or in the formation of charge-transfer complexes. The electron-rich nature of the substituted benzene ring in this compound makes it a good candidate for such interactions. The nature and strength of these non-covalent interactions can be tuned by the substituents on the aromatic ring.

Comparative Reactivity Studies with Related Aromatic Diamines and Dimethoxybenzenes

| Compound | Key Functional Groups | Expected Reactivity Trends in Electrophilic Aromatic Substitution |

| This compound | Two -NH₂ and two -OCH₃ groups | Highly activated due to the synergistic electron-donating effects of all four substituents. |

| p-Phenylenediamine | Two -NH₂ groups | Highly activated due to the strong electron-donating resonance effect of the amino groups. |

| 1,4-Dimethoxybenzene | Two -OCH₃ groups | Activated due to the electron-donating resonance effect of the methoxy groups, though generally less so than amino groups. vaia.com |

In electrophilic aromatic substitution reactions, the reactivity is expected to follow the order: This compound > p-phenylenediamine > 1,4-dimethoxybenzene . This is because the cumulative electron-donating effect of two amino and two methoxy groups in this compound makes its aromatic ring the most nucleophilic. p-Phenylenediamine, with two powerful amino activating groups, is also highly reactive. 1,4-Dimethoxybenzene is activated, but the activating effect of methoxy groups is generally considered to be less potent than that of amino groups.

In the context of oxidation reactions, both this compound and p-phenylenediamine are readily oxidized due to the presence of the amino groups. The oxidation of p-phenylenediamine is a well-studied process that can lead to the formation of Bandrowski's base and other polymeric materials. The methoxy groups in this compound will influence the redox potential compared to p-phenylenediamine, and the oxidation products may differ. 1,4-Dimethoxybenzene is also susceptible to oxidation, typically yielding quinone derivatives, but generally requires stronger oxidizing conditions than the corresponding diamines.

The table below summarizes some of the key reactivity comparisons:

| Reactivity Aspect | This compound | p-Phenylenediamine | 1,4-Dimethoxybenzene |

| Electrophilic Aromatic Substitution | Highest reactivity due to four activating groups. | High reactivity due to two strong activating amino groups. | Moderate reactivity due to two activating methoxy groups. |

| Oxidation | Readily oxidized, influenced by both amino and methoxy groups. | Readily oxidized, leading to complex product mixtures. | Oxidized to quinones under stronger conditions. |

| Key Influencing Factors | Synergistic resonance effects of -NH₂ and -OCH₃. | Strong resonance effect of -NH₂ groups. | Resonance effect of -OCH₃ groups. |

It is important to note that while these trends can be predicted based on fundamental organic chemistry principles, the actual reaction kinetics and product distributions can be influenced by specific reaction conditions, including the nature of the electrophile or oxidant, the solvent, and the temperature.

Advanced Applications in Materials Science and Engineering

A Versatile Monomer in Polymer Synthesis

The bifunctional nature of 2,5-dimethoxybenzene-1,4-diamine, possessing two reactive amine groups, allows it to be readily incorporated into various polymer backbones through polycondensation reactions. The presence of the methoxy (B1213986) groups enhances the electron density of the aromatic ring, influencing the properties of the resulting polymers.

Polycondensation Reactions for Polymer Development

Polycondensation is a step-growth polymerization process where monomers react to form a polymer chain with the concurrent elimination of a small molecule, such as water or methanol. This compound is a suitable diamine monomer for reaction with various co-monomers, including diacyl chlorides and dianhydrides, to produce a range of polymers such as polyamides and polyimides.

While specific academic literature detailing the synthesis of polyamides from this diamine is not abundant, its inclusion in patents for resin compositions suggests its utility in creating polymers with desirable characteristics. For instance, its structure is mentioned in patents for resin compositions used in laser engraving and for creating flexible device substrates, indicating its potential to impart specific thermal or mechanical properties to the final material. ambeed.comrsc.org The electron-rich nature of the benzene (B151609) ring, conferred by the methoxy groups, can enhance the solubility and processability of the resulting polymers.

Synthesis of Conductive Ladder Polymers and Polyaniline Analogs

A significant application of this compound is in the synthesis of conductive ladder polymers, which are a class of materials with a rigid, double-stranded backbone. These polymers are of interest for their potential use in electronic and optoelectronic devices due to their enhanced stability and conductivity compared to their single-stranded counterparts.

Researchers have successfully synthesized a polyaniline-inspired conductive ladder polymer using this compound. ambeed.com The synthesis involves the reduction of 2,5-dimethoxy-4-nitroaniline (B167324) to produce the diamine monomer. ambeed.com This monomer is then polymerized to form the ladder structure. The resulting polymer exhibits reversible electrochemical behavior, which is crucial for applications in energy storage and electronics. The presence of the methoxy groups on the polymer backbone influences its electronic properties and processability.

Building Blocks for Porous Crystalline Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. Their tunable porosity and functionality make them promising materials for gas storage, separation, and catalysis.

Integration as a Monomer in COF Construction

The symmetrical structure and reactive amine groups of this compound make it an excellent candidate for the construction of COFs. It can be co-condensed with other monomers, such as tetraanhydrides, to form highly ordered, two-dimensional or three-dimensional frameworks.

A notable example is the synthesis of 2D polyimide-linked phthalocyanine (B1677752) COFs. In this work, this compound (referred to as MB) was reacted with the tetraanhydride of octacarboxyphthalocyaninato Ni(II) (Ni(TAPc)) through an imidization reaction. dokumen.pub This solvothermal reaction results in the formation of a crystalline COF with a well-defined porous structure. The choice of the diamine linker is crucial in determining the final properties of the COF.

Functionalized COFs for Adsorption and Separation

The incorporation of this compound into the COF structure not only provides the framework's backbone but also introduces functional methoxy groups into the pores. These functional groups can enhance the COF's affinity for specific molecules, making them suitable for selective adsorption and separation applications. The electron-rich nature of the pores can lead to favorable interactions with guest molecules.

The resulting phthalocyanine-based COFs, for instance, have been investigated for their electrochemical properties, which could be harnessed for applications in catalysis and sensing. dokumen.pub The ability to tailor the pore environment by selecting specific monomers like this compound is a key advantage of COF technology.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are another class of porous crystalline materials, constructed from metal ions or clusters coordinated to organic ligands. While closely related to COFs, the presence of metal nodes in MOFs can impart unique magnetic, electronic, and catalytic properties.

Ligand Design for MOF Assembly

Metal-Organic Frameworks (MOFs) are a class of porous materials formed by the self-assembly of metal ions or clusters and organic ligands. The properties of MOFs are highly dependent on the structure and functionality of the organic linkers used in their synthesis. rsc.org Derivatives of this compound can serve as functional ligands in the construction of MOFs. For instance, the diamine compound can be modified to create ligands with specific geometries and coordinating groups, which in turn direct the assembly of the desired MOF architecture. researchgate.net The methoxy groups on the benzene ring can influence the electronic properties of the resulting MOF, potentially enhancing its performance in applications such as gas storage, separation, and catalysis. rsc.org Research has shown that ligands can be designed with tethering groups to control the porosity and stability of the MOF structure. nih.gov

Optoelectronic and Photonic Applications

Emissive Organic Crystals and Fluorescent Waveguides

A notable derivative, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, has demonstrated significant potential in the field of optoelectronics. researchgate.netnih.gov This symmetric molecule, with a low molecular weight of 194, forms highly efficient emissive crystals. researchgate.netnih.gov The crystal structure is stabilized by four intramolecular hydrogen bonds between the electron-donating methoxy groups and the electron-accepting aldehyde groups. researchgate.netnih.gov This rigidity leads to a high fluorescence quantum yield. researchgate.netnih.gov

These crystals exhibit pure green emission and function as effective optical waveguides with a very low loss coefficient. researchgate.netnih.gov The ability to guide light efficiently at the microscale makes them promising candidates for miniaturized photonic devices. nih.gov The relationship between the chemical structure, specifically the donor-acceptor nature of the substituents, and the resulting luminescent properties is a key area of research for developing new organic optical materials. nih.gov

Table 1: Optical Properties of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde Crystals

| Property | Value | Reference |

| Emission Wavelength (λem) | 499 nm | researchgate.netnih.gov |

| Fluorescence Quantum Yield (ΦF) | 0.42 | researchgate.netnih.gov |

| Full Width at Half Maximum (FWHM) | 42 nm | researchgate.netnih.gov |

| Waveguide Loss Coefficient | 0.00120 dB/μm | researchgate.netnih.gov |

Electrochemical Energy Storage Systems

Development of Redox Shuttle Molecules

In the realm of lithium-ion batteries (LIBs), overcharge protection is a critical safety feature. Redox shuttle molecules are electrolyte additives that can prevent the dangerous consequences of overcharging by undergoing reversible oxidation and reduction. psu.edu A derivative, 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) (DDB), has been extensively studied as a redox shuttle. researchgate.net Its symmetric structure and the steric hindrance provided by the tert-butyl groups contribute to its electrochemical stability.

The redox potential of these shuttle molecules can be tuned by modifying the substituents on the benzene ring. For example, introducing electron-withdrawing groups can increase the oxidation potential. psu.edu Researchers have synthesized various DDB-based additives with higher redox potentials, making them suitable for high-voltage LIBs. researchgate.net An asymmetric version of the DDB redox shuttle, incorporating two different alkoxy groups, has also been developed and has shown the ability to provide overcharge protection for over 1000 hours. psu.edu Another novel redox shuttle, 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB), has also shown excellent overcharge protection for LiFePO₄ electrodes. researchgate.netrsc.org

Table 2: Properties of Selected Redox Shuttle Molecules Based on 2,5-dimethoxybenzene

| Compound | Redox Potential (vs Li/Li+) | Key Features | Reference |

| 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) | ~3.9 V | High stability, but limited solubility. | researchgate.net |

| 1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | 4.25 V | Stable with a high redox potential. | researchgate.net |

| Asymmetric DDB derivative (-OMe and –OCH₂CF₃) | ~4.0 V | Long-lasting overcharge protection. | psu.edu |

| 1,4-bis[bis(1-methylethyl) phosphinyl]-2,5-dimethoxybenzene (BPDB) | 4.5 V | Suitable for high-voltage LIBs. | researchgate.net |

| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) | Not specified | Superb overcharge protection for LiFePO₄. | researchgate.netrsc.org |

Pseudocapacitive Electrode Materials

Quinone derivatives of 2,5-dimethoxybenzene have shown promise as active materials for pseudocapacitors, a type of electrochemical energy storage device that combines the high power of capacitors with the high energy density of batteries. Specifically, 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMQ) has been used to create a redox-active xerogel. ornl.govrsc.org

In this application, DMQ is decorated on reduced graphene oxide (rGO) sheets. ornl.govrsc.org The DMQ provides stable redox-active centers for charge storage and also acts as a spacer to prevent the rGO sheets from aggregating, leading to a hierarchical electrode architecture. ornl.govrsc.org This composite material has exhibited a high specific capacitance of 650 F/g and excellent cycling stability, retaining 99% of its capacitance after 25,000 cycles. ornl.govrsc.org The development of such organic-based electrode materials offers a sustainable and low-cost alternative to traditional metal-based materials. ornl.govrsc.org Research into other quinone-based derivatives has also shown potential for enhancing pseudocapacitive behavior in supercapacitors. elsevierpure.com

Catalytic Applications in Organic Transformations

The core structure of this compound can be incorporated into more complex molecules designed to act as organocatalysts. These catalysts can facilitate a variety of organic reactions. For example, bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, which includes a 1,2-benzenediamine unit, have been synthesized. mdpi.com

These catalysts have been tested in Michael addition reactions, demonstrating their potential to influence the stereochemical outcome of the reaction, although with modest enantioselectivity in initial studies. mdpi.com The development of such catalysts is an active area of research, with the goal of creating highly efficient and selective catalysts for the synthesis of complex organic molecules. The ability to undergo reactions like oxidation to quinone derivatives and electrophilic aromatic substitution allows for the creation of a diverse range of derivatives for various catalytic applications.

Research on Biological Activity and Pharmaceutical Significance of Derivatives

Evaluation of Antimicrobial Properties

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Derivatives of 2,5-dimethoxybenzene-1,4-diamine have shown potential in this area. For instance, novel 2-phenyl-quinoline-4-carboxylic acid derivatives, synthesized using precursors related to this scaffold, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, certain compounds from this series exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. nih.gov

Furthermore, the core structure is related to those found in naturally occurring antifungal compounds. For example, nafuredin (B1243710) derivatives, isolated from the mangrove-derived fungus Trichoderma harzianum, have shown significant antifungal activity against the rice blast fungus Magnaporthe oryzae. frontiersin.org While not direct derivatives, the structural similarities highlight the potential of the dimethoxybenzene moiety in antifungal drug design. Another area of interest is the development of materials with inherent antimicrobial properties. Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), which can be conceptually linked to diamine structures, have been incorporated into denture base resins and have shown fungicidal activity against Candida species. nih.gov

| Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acids | Staphylococcus aureus, Escherichia coli | Good antibacterial activity, with specific compounds showing MIC values of 64 μg/mL against S. aureus and 128 μg/mL against E. coli. | nih.gov |

| Nafuredin analogues (natural products) | Magnaporthe oryzae | Significant antifungal activity, with MIC values comparable to the positive control carbendazim. | frontiersin.org |

| DABCO derivatives | Candida species | Fungicidal activity at concentrations of 2-4 μg/mL and inhibition of biofilm formation when incorporated into resins. | nih.gov |

Assessment of Anticancer Potential

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives, which can be synthesized from precursors containing the dimethoxybenzene diamine scaffold, have demonstrated moderate to good anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with some compounds showing IC50 values in the low micromolar range. mdpi.com Similarly, a series of novel 2',5'-dimethoxychalcone derivatives were synthesized and evaluated for their cytotoxicity against human bladder (NTUB1) and prostate (PC3) cancer cell lines, with most showing significant effects. nih.gov

Dibenzofluorene derivatives, another class of compounds whose synthesis can involve intermediates related to the dimethoxybenzene scaffold, have also been investigated as anticancer agents. frontiersin.orgnih.gov These compounds have been tested against a panel of tumor cell lines and have shown promising activity. frontiersin.org Furthermore, 1,4-benzodiazepine-2,5-dione (BZD) derivatives have been identified as potent anticancer agents, with one compound, 52b, showing promising effects against lung cancer cells. nih.gov

| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50 values) | Reference |

|---|---|---|---|

| 3,6-diunsaturated 2,5-diketopiperazines | A549, HeLa | 0.7 to 8.9 μM | mdpi.com |

| 2',5'-dimethoxychalcones | NTUB1, PC3 | Significant cytotoxic effects | nih.gov |

| Dibenzofluorenes | Various tumor lines | Potent, with variations from 0.3–0.8 μm | nih.gov |

| 1,4-Benzodiazepine-2,5-diones | 60 human tumor cell lines | Average GI50 = 0.24 μM for hit compound | nih.gov |

Investigations into Interaction Mechanisms with Biomolecules

The biological activity of these derivatives is intrinsically linked to their ability to interact with key biomolecules, such as DNA and proteins. The planar aromatic core of the this compound scaffold is well-suited for intercalation into the DNA minor groove. beilstein-journals.org

Studies on bisbenzimidazoles, which share structural similarities with derivatives of this compound, have shown that they can bind to the minor groove of DNA, particularly at A-T rich sequences. beilstein-journals.org This binding can interfere with DNA replication and transcription, leading to cytotoxic effects. Molecular modeling studies have confirmed that these types of compounds can dock into the DNA minor groove. beilstein-journals.org The interaction of hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives with DNA has been studied using UV/Vis and circular dichroism spectroscopy, indicating that they bind via a combination of groove binding and partial intercalation. nih.gov

Exploration as a Pharmaceutical Intermediate in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. mdpi.com Its symmetrical structure and reactive amine groups allow for the straightforward synthesis of a wide range of derivatives. This makes it an attractive starting material for the creation of compound libraries for high-throughput screening.

The versatility of this scaffold is demonstrated by its use in the synthesis of various heterocyclic compounds with medicinal importance, such as benzimidazoles and quinolines. nih.govnih.gov For example, 2,5-dimethoxybenzaldehyde, a related compound, serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and antidepressants. bloomtechz.com The ability to readily modify the core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of drug design.

Elucidation of Proposed Molecular Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

For instance, a potent 2,5-DKP derivative was found to induce apoptosis and block cell cycle progression at the G2/M phase in both A549 and HeLa cells. mdpi.com Similarly, certain 2',5'-dimethoxychalcone derivatives induced G1 and G2/M phase arrest in PC3 cells, accompanied by an increase in apoptotic cell death. nih.gov The 1,4-benzodiazepine-2,5-dione derivative 52b was also shown to induce cell cycle arrest and apoptosis in lung cancer cells. nih.gov Further investigation revealed that this compound inhibits protein synthesis in cancer cells. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2,5-dimethoxybenzene-1,4-diamine, the symmetry of the molecule simplifies the expected signals. Due to the plane of symmetry, there are chemically equivalent protons, which leads to a reduced number of peaks.

The key proton environments in this compound are:

Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent and are expected to produce a single signal.

Methoxy (B1213986) Protons: The six protons of the two methoxy groups are also chemically equivalent, resulting in a single peak.

Amino Protons: The four protons of the two amino groups are equivalent and should give rise to one signal.

The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents. The electron-donating nature of the methoxy and amino groups increases the electron density on the aromatic ring, typically shifting the aromatic proton signals to a more upfield (lower ppm) region compared to unsubstituted benzene.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C-H) | 6.3-6.8 | Singlet | 2H |

| Methoxy (O-CH₃) | 3.7-3.9 | Singlet | 6H |

Note: Predicted values are based on the analysis of similar substituted benzene derivatives. The chemical shift of N-H protons can be highly variable and concentration-dependent, and the signal is often broad due to quadrupole effects and chemical exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the symmetry of this compound results in a simplified spectrum with fewer signals than the total number of carbon atoms.

The distinct carbon environments are:

Aromatic Carbons (C-H): The two carbons bonded to hydrogen atoms are chemically equivalent.

Aromatic Carbons (C-N): The two carbons bonded to the amino groups are equivalent.

Aromatic Carbons (C-O): The two carbons bonded to the methoxy groups are equivalent.

Methoxy Carbons (O-CH₃): The two methyl carbons of the methoxy groups are equivalent.

The chemical shifts in ¹³C NMR are also significantly affected by the electron-donating substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 140-150 |

| Aromatic (C-N) | 130-140 |

| Aromatic (C-H) | 100-110 |

Note: These are approximate chemical shift ranges based on data from analogous compounds such as p-methoxyaniline and other substituted phenylenediamines. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. For this compound (C₈H₁₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Atmospheric-Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric-Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of relatively non-polar to moderately polar compounds. In APCI-MS, the analyte is typically protonated to form the [M+H]⁺ ion. For this compound, the primary ion observed in the positive ion mode would be the protonated molecule. The molecular weights of compounds can be confirmed by the measurement of their APCI mass spectra. nih.gov The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the N-H, C-H, C-O, and C=C bonds, as well as the vibrations of the benzene ring.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Symmetric & Asymmetric Stretching | 2850-3000 |

| C=C (aromatic) | Ring Stretching | 1500-1600 |

| N-H (amine) | Scissoring | 1590-1650 |

| C-O (ether) | Asymmetric Stretching | 1200-1275 |

| C-O (ether) | Symmetric Stretching | 1000-1075 |

The presence of strong, broad absorption bands in the 3300-3500 cm⁻¹ region of the IR spectrum would be indicative of the N-H stretching vibrations of the primary amine groups. The C-O stretching of the methoxy groups would likely appear as strong bands in the 1275-1000 cm⁻¹ region. For a symmetrically substituted compound like p-phenylenediamine (B122844), the IR spectrum shows characteristic bands that can be referenced. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. In the context of poly(2,5-dimethoxyaniline) (PDMA), the polymer derived from this compound, FT-IR spectra reveal key structural features. The presence of both benzenoid and quinoid ring units, characteristic of polyanilines, is confirmed through specific vibrational bands. ias.ac.in

Key absorption bands in the FT-IR spectrum of PDMA provide evidence for its successful polymerization and structure. For instance, the C=C stretching vibrations within the quinoid and benzenoid rings are indicative of the polymer backbone. Studies have assigned the bands at approximately 1500 cm⁻¹ to the stretching of the C=C bonds in the benzenoid rings, while the bands around 1580 cm⁻¹ are attributed to the C=C stretching in the quinoid rings. The presence of bands in the 1208-1182 cm⁻¹ range are assigned to C-O stretching, and those at 1673 and 3363 cm⁻¹ can represent C=O (from oxalate (B1200264) dopant) and O-H stretching, respectively. nist.govscielo.br The band at 1499 cm⁻¹ is noted as evidence of para-linked polymerization. kaust.edu.sa A general lowering of the benzoid stretching vibration frequency is attributed to the substituent effect of the methoxy groups. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3363 | O-H Stretching | scielo.br |

| ~1673 | C=O Stretching (from oxalate dopant) | scielo.br |

| ~1580 | C=C Stretching (Quinoid Rings) | nist.gov |

| ~1500 | C=C Stretching (Benzenoid Rings) | nist.gov |

| 1499 | Para-linked Polymerization (C-C stretch in ring) | kaust.edu.sa |

| 1208-1182 | C-O Stretching | scielo.br |

Electronic Spectroscopy

Electronic spectroscopy, particularly in the Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) range, provides insights into the electronic transitions within a molecule, offering information on conjugation and electronic structure.

For poly(2,5-dimethoxyaniline), UV-Vis-NIR spectroscopy is essential for characterizing its various oxidation states. The spectra typically display multiple absorption bands that are sensitive to the polymer's electronic structure. researchgate.net The fully reduced leucoemeraldine form of the polymer, which is yellow, shows a primary absorption band around 370 nm, corresponding to the π-π* transition within the benzenoid rings. chemicalbook.com

Upon oxidation, new absorption bands appear. The partially oxidized emeraldine (B8112657) form (green), which contains polaron cation radicals, exhibits a peak at approximately 470 nm. chemicalbook.com Further oxidation to the fully oxidized pernigraniline state (blue) results in an absorption band at around 690 nm. chemicalbook.com The presence of well-developed polaronic features is a key finding from UV-spectral data. researchgate.net The monomer itself shows a weak π-π* transition at 280 nm. kaust.edu.sa The position of these absorption bands can be influenced by the solvent, with studies showing shifts in the polaron peak intensity based on the solvent composition. nih.gov

| Wavelength (nm) | State/Transition | Reference |

|---|---|---|

| ~280 | π-π* Transition (Monomer) | kaust.edu.sa |

| ~370 | π-π* Transition (Leucoemeraldine form) | chemicalbook.com |

| ~470 | Polaron Band (Emeraldine form) | chemicalbook.com |

| ~690 | Exciton Absorption (Pernigraniline form) | chemicalbook.com |

Electrochemical Characterization Techniques

Electrochemical methods are vital for understanding the redox behavior of this compound and its polymer, which is fundamental to their application in electronic and electrochromic devices.

Cyclic voltammetry is the primary technique used to investigate the electrochemical properties of PDMA. The cyclic voltammogram of a PDMA film typically shows two sets of redox peaks. chemicalbook.com These peaks correspond to the transitions between the different oxidation states of the polymer. The first redox couple is associated with the transition from the fully reduced leucoemeraldine state to the semi-oxidized emeraldine (polaron) state. The second redox couple relates to the transition from the emeraldine state to the fully oxidized pernigraniline (bipolaron) state. chemicalbook.com

In one study, these redox transitions for a PDMA film were observed in the potential range of +0.18 to +0.28 V and at -0.02 V. scielo.brnih.gov The shape and position of these peaks can be influenced by the type of acid electrolyte used during the measurement, with larger anions potentially inhibiting the polymer oxidation and leading to broader peaks. chemicalbook.comnih.gov The increase in current intensity with successive cycles indicates the successful deposition and growth of a conductive, electroactive polymer film on the electrode surface. kaust.edu.sachemicalbook.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. It is particularly useful for studying the radical cations (polarons) that are formed during the oxidation of conducting polymers like PDMA.

EPR studies confirm that the HCl-doped polymer is strongly paramagnetic. researchgate.net The spectrum provides a characteristic g-factor, which is a measure of the intrinsic magnetic moment of the unpaired electron. For HCl-doped PDMA, a g-value of 2.0022 has been reported. researchgate.net This value is close to that of a free electron, which is expected for organic radicals where the spin-orbit coupling is small. The peak-to-peak line width (ΔHpp) in the EPR spectrum provides information about the environment of the unpaired electron; a value of 5.5 G has been reported for PDMA-HCl. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| g-factor | 2.0022 | researchgate.net |

| ΔHpp (Peak-to-peak linewidth) | 5.5 G | researchgate.net |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. For the polymer, XRD profiles indicate that while the base form of PDMA has low crystallinity, the doped forms exhibit a substantial degree of crystallinity. nist.gov The polymer is often described as semi-crystalline. Research has identified an orthorhombic crystal cell for the polymer. nist.gov

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| Poly(2,5-dimethoxyaniline) | Orthorhombic | - | a, b, c parameters deduced | nist.gov |

| 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene | Triclinic | P-1 | a=6.456 Å, b=6.551 Å, c=10.800 Å, α=93.12°, β=105.95°, γ=108.46° | |

| 1,4-dibromo-2,5-dimethoxybenzene (B1296824) | Monoclinic | - | - | nih.gov |

Single-Crystal X-ray Diffraction for Structural Elucidation of this compound

The process of SC-XRD involves several key steps. Initially, a high-quality single crystal of the compound of interest is grown. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. The intensities and geometric arrangement of these diffracted beams are meticulously recorded by a detector.

This diffraction pattern is then mathematically analyzed, typically using Fourier transform methods, to generate an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the molecule's complete three-dimensional structure.

In the case of derivatives of this compound, such as its dihydrochloride (B599025) salt (C8H14Cl2N2O2), SC-XRD studies would reveal the protonation sites of the amine groups and the resulting changes in the electronic structure and intermolecular interactions within the crystal lattice. nih.gov For instance, the crystal structure of (2,5-dimethoxy-1,4-phenylene)bis(N-phenylmethanimine N-oxide) has been determined, providing data on the geometry of the central dimethoxybenzene ring. kaust.edu.sa

Furthermore, studies on similar structures, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, have detailed the orientation of the methoxy groups relative to the benzene ring. nih.govresearchgate.net In this related compound, the methoxy groups were found to be nearly coplanar with the aromatic ring, a feature that would likely be influenced by the presence of amino groups in this compound due to potential intramolecular hydrogen bonding.

The crystallographic data for such derivatives typically includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. This information allows for a detailed analysis of the molecular geometry, including the planarity of the benzene ring and the torsion angles of the methoxy and amino substituents. The packing of the molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding and van der Waals interactions, can also be thoroughly examined.

While direct experimental data for this compound is pending, the established methodologies of SC-XRD and the available data from its derivatives provide a strong foundation for predicting its structural characteristics. Future crystallographic studies on the parent compound will be crucial for a definitive understanding of its solid-state architecture and for correlating its structure with its chemical and physical properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,5-dimethoxybenzene-1,4-diamine, DFT calculations would be instrumental in elucidating a range of its fundamental chemical properties. While specific DFT studies exclusively focused on this compound are not readily found in the reviewed literature, the principles of DFT and data from analogous substituted benzene (B151609) derivatives allow for a detailed projection of expected findings. A recent study on other dimethoxybenzene derivatives successfully employed DFT methods like B3LYP and PBE0 to analyze electronic properties, providing a framework for understanding our target molecule.

Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals)